3-(3-Aminopropyl)-4-oxido-6-phenylpyrazin-4-ium-2-carboxamide
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Overview
Description
3-(3-Aminopropyl)-4-oxido-6-phenylpyrazin-4-ium-2-carboxamide is a chemical compound with the molecular formula C14H18N4O2 It is a derivative of pyrazinecarboxamide, characterized by the presence of an amino group, a phenyl group, and a propyl group attached to the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminopropyl)-4-oxido-6-phenylpyrazin-4-ium-2-carboxamide typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate precursors, such as 1,2-diketones with diamines.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using amines.
Attachment of the Phenyl Group: The phenyl group can be introduced through electrophilic aromatic substitution reactions.
Attachment of the Propyl Group: The propyl group can be introduced via alkylation reactions.
Oxidation to Form the 4-Oxide: The final step involves the oxidation of the pyrazine ring to form the 4-oxide using oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Aminopropyl)-4-oxido-6-phenylpyrazin-4-ium-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo further oxidation to form higher oxidation states.
Reduction: Reduction reactions can convert the 4-oxide back to the parent pyrazinecarboxamide.
Substitution: The amino, phenyl, and propyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
Oxidation: Higher oxidation state derivatives.
Reduction: Parent pyrazinecarboxamide.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(3-Aminopropyl)-4-oxido-6-phenylpyrazin-4-ium-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Aminopropyl)-4-oxido-6-phenylpyrazin-4-ium-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Amino-6-phenyl-2-pyrazinecarboxamide: Lacks the propyl group and 4-oxide.
6-Phenyl-n-propyl-2-pyrazinecarboxamide: Lacks the amino group and 4-oxide.
3-Amino-6-phenyl-2-pyrazinecarboxamide 4-oxide: Lacks the propyl group.
Uniqueness
3-(3-Aminopropyl)-4-oxido-6-phenylpyrazin-4-ium-2-carboxamide is unique due to the presence of all three functional groups (amino, phenyl, and propyl) and the 4-oxide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
113424-67-2 |
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Molecular Formula |
C14H16N4O2 |
Molecular Weight |
272.308 |
IUPAC Name |
3-(3-aminopropyl)-4-oxido-6-phenylpyrazin-4-ium-2-carboxamide |
InChI |
InChI=1S/C14H16N4O2/c15-8-4-7-12-13(14(16)19)17-11(9-18(12)20)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8,15H2,(H2,16,19) |
InChI Key |
HMOYTOAWLZJNHJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C[N+](=C(C(=N2)C(=O)N)CCCN)[O-] |
Synonyms |
Pyrazinecarboxamide, 3-amino-6-phenyl-N-propyl-, 4-oxide (9CI) |
Origin of Product |
United States |
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